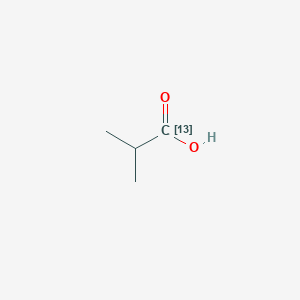

2-methyl(113C)propanoic acid

Vue d'ensemble

Description

2-methyl(113C)propanoic acid, also known as isobutyric acid, is a carboxylic acid with the molecular formula C₄H₈O₂. It is a colorless liquid with a somewhat unpleasant odor and is soluble in water and organic solvents. This compound is classified as a short-chain fatty acid and is found naturally in various plants and foods .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation of Isobutyraldehyde: Isobutyric acid can be synthesized by oxidizing isobutyraldehyde, which is a byproduct of the hydroformylation of propylene.

Hydrocarboxylation (Koch Reaction): This method involves the high-pressure reaction of propylene with carbon monoxide and water to produce isobutyric acid.

Laboratory Methods: Various laboratory methods include the hydrolysis of isobutyronitrile with alkalis and the oxidation of isobutanol with potassium dichromate in the presence of sulfuric acid.

Industrial Production Methods:

Oxidation of Isobutyraldehyde: This is the most common industrial method for producing isobutyric acid.

Biotechnological Methods: Recent advances include the use of engineered bacteria with a sugar feedstock to produce isobutyric acid.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: When heated with a chromic acid solution, isobutyric acid is oxidized to acetone.

Reduction: The action of sodium amalgam on methacrylic acid in the presence of proton donors produces isobutyric acid.

Substitution: Isobutyric acid can form amide, ester, anhydride, and chloride derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate and chromic acid are commonly used oxidizing agents.

Reduction: Sodium amalgam is used for reduction reactions.

Substitution: Various reagents such as alcohols, amines, and acid chlorides are used to form esters, amides, and anhydrides.

Major Products:

Acetone: Formed from the oxidation of isobutyric acid.

Esters and Amides: Formed through substitution reactions.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Precursor in Synthesis: It serves as a precursor for synthesizing various chemicals, including antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).

- Reactions:

- Oxidation: Forms 2-methylpropylene oxide (MPO) using tert-butyl hydroperoxide (TBHP).

- Polymerization: Can be polymerized to produce polyisobutylene (butyl rubber).

- Alkylation: Used in alkylation reactions to produce isooctane, a fuel additive.

2. Biology

- Metabolic Pathways: The labeled carbon atoms in 2-methyl(113C)propanoic acid make it useful in studying metabolic pathways and enzyme mechanisms.

3. Medicine

- Pharmaceutical Production: It is utilized in the synthesis of various pharmaceuticals and as a reagent in drug synthesis.

- Therapeutic Applications: Some derivatives of propanoic acid have shown potential in treating inflammation and pain associated with conditions like rheumatoid arthritis .

4. Industry

- Gasoline Additives: Used in producing methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which are important gasoline additives.

Comparison of Reactions Involving this compound

| Reaction Type | Product | Catalyst/Conditions |

|---|---|---|

| Oxidation | 2-Methylpropylene oxide | TBHP, Molybdenum catalyst |

| Polymerization | Polyisobutylene | Aluminum chloride catalyst |

| Alkylation | Isooctane | Sulfuric acid catalyst |

Case Studies

Case Study 1: Antioxidant Synthesis

- Researchers synthesized BHT from this compound, demonstrating its efficiency as a precursor for food preservation applications. The study highlighted the compound's role in enhancing oxidative stability in various food products.

Case Study 2: Metabolic Studies

- A study utilized this compound to trace metabolic pathways in human cells. The labeled carbon allowed for precise tracking of metabolic fluxes, providing insights into cellular metabolism under different conditions.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Butyric Acid: Another short-chain fatty acid with similar properties but a different structure.

Propionic Acid: Shares similar industrial applications but differs in its molecular structure and properties.

Uniqueness: 2-methyl(113C)propanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form various derivatives and its role in metabolic pathways make it a valuable compound in both research and industrial applications .

Activité Biologique

2-Methyl(113C)propanoic acid, a branched-chain fatty acid, has garnered interest for its biological activities. This compound is a derivative of propanoic acid, which is known for various biological functions, including potential anti-inflammatory and immunomodulatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . It features a methyl group attached to the second carbon of the propanoic acid chain, influencing its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 88.11 g/mol |

| Boiling Point | 164 °C |

| Melting Point | -20 °C |

Anti-Inflammatory Effects

Recent studies have indicated that derivatives of propanoic acid exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). In particular, the release of pro-inflammatory cytokines such as TNF-α and IL-6 was inhibited, while anti-inflammatory cytokines like IL-10 were enhanced.

- Case Study : In a study involving PBMC cultures stimulated with lipopolysaccharide (LPS), treatment with derivatives of propanoic acid resulted in a reduction of TNF-α levels by approximately 44-79% at higher concentrations .

Antiproliferative Activity

The antiproliferative effects of this compound have also been explored. In vitro assays demonstrated that certain concentrations inhibited cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis.

| Concentration (µg/mL) | Cell Viability (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 90 | 20 |

| 50 | 75 | 50 |

| 100 | 60 | 79 |

The biological activity of this compound can be attributed to several mechanisms:

- Cytokine Modulation : Influences the immune response by altering cytokine profiles.

- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggers programmed cell death pathways in malignant cells.

Propriétés

IUPAC Name |

2-methyl(113C)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-AZXPZELESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482006 | |

| Record name | Isobutyric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6228-78-0 | |

| Record name | Isobutyric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6228-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.